Benazepril ethyl ester

Description

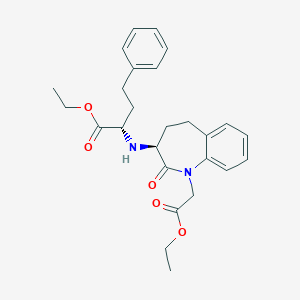

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPNCAYTOLXSEG-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145665 | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103129-58-4 | |

| Record name | Benazepril ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Control of Benazepril Ethyl Ester

Retrosynthetic Strategies for Benazepril (B1667978) Ethyl Ester and its Key Intermediates

The synthesis of benazepril ethyl ester, a molecule with two chiral centers, necessitates a convergent and stereocontrolled approach. Retrosynthetic analysis, a method of deconstructing the target molecule to identify potential starting materials, reveals several key intermediates. The primary disconnection points are the amide bond within the seven-membered benzazepine ring and the secondary amine linkage connecting the two main fragments.

A common retrosynthetic strategy identifies two crucial building blocks: a chiral benzazepine derivative and a chiral α-amino acid ester derivative. google.com This leads to key intermediates such as:

(3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H- ontosight.aibenzazepin-2-one and its protected forms. google.com

Ethyl (2R)-2-hydroxy-4-phenylbutyrate or its activated analogues, like triflates or nosylates. google.comnewdrugapprovals.org

Another powerful approach involves the formation of the secondary amine via a Michael addition, which points to intermediates like L-homophenylalanine ethyl ester and a suitable Michael acceptor. nih.govmdpi.com A retrosynthetic pathway for a related intermediate, ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- ontosight.ai-benzazepin-2-one-1-acetate, has also been outlined, highlighting 3-bromo-2,3,4,5-tetrahydro-1H- ontosight.ai-benzazepin-2-one as a key precursor. ijpsonline.com

Enantioselective Synthetic Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of this compound. Various enantioselective methods have been developed to establish the two chiral centers with high fidelity.

Asymmetric Aza-Michael Reaction Approaches for Chiral Intermediate Preparation

A highly effective strategy for the enantioselective synthesis of benazepril involves an asymmetric aza-Michael reaction. nih.govmdpi.comnih.gov This key step establishes the second chiral center by reacting a chiral amine with an α,β-unsaturated carbonyl compound.

In a formal synthesis of benazepril, commercially available L-homophenylalanine ethyl ester (LHPE), which provides one of the chiral centers, is used as the nucleophile. mdpi.com It is added to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester in an asymmetric 1,4-addition. nih.govmdpi.com This reaction produces the coupled product, (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester, as a mixture of diastereomers. nih.gov Subsequent reduction of the nitro group and in-situ intramolecular cyclization yields a key bicyclic lactam intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester. nih.govmdpi.com

The diastereoselectivity of this aza-Michael reaction is significantly influenced by the choice of solvent. mdpi.com Research has shown that chlorinated solvents like dichloromethane (B109758) provide the highest diastereomeric ratios. researchgate.net

| Entry | Solvent | Reaction Time (h) | Diastereomeric Ratio (S,S) : (R,S) |

| 1 | Dichloromethane | 17 | 4.20 : 1 |

| 2 | Acetonitrile (B52724) | 26 | 3.75 : 1 |

| 3 | Ethanol | 18 | 2.15 : 1 |

| 4 | Isopropanol | 16 | 1.91 : 1 |

| 5 | Toluene | 16 | 1.60 : 1 |

| 6 | THF | 16 | 1.53 : 1 |

Table adapted from research findings on the solvent effect in the asymmetric aza-Michael reaction for a benazepril intermediate. researchgate.net

Bioreductive Pathways in Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative for preparing chiral intermediates. In the context of benazepril synthesis, enzymatic reactions have been employed to set key stereocenters.

One such approach utilizes an aminotransferase from Enterobacter sp. for the asymmetric synthesis of a benazepril intermediate. researchgate.net This enzyme catalyzes the transamination of a keto-acid precursor, sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate, to introduce the chiral amine with high enantioselectivity. researchgate.net Another bioreductive strategy employs alcohol dehydrogenases (ADHs) for the stereoselective reduction of carbonyl compounds, which are precursors to the chiral side chain of benazepril. researchgate.net For instance, the reduction of alkyl 2-oxo-4-phenylbutyrate precursors can be achieved with high stereochemical control using microbial reductases. researchgate.net

Diastereoselective Synthesis Considerations and Control

Control of diastereoselectivity is a critical aspect, whether the chiral centers are introduced sequentially or simultaneously. In the asymmetric aza-Michael reaction, while the inherent chirality of L-homophenylalanine ethyl ester directs the formation of the new stereocenter, external factors are crucial for maximizing the desired diastereomer. Studies have shown that solvent polarity plays a dominant role, with less polar solvents like dichloromethane favoring the desired (S,S) isomer. mdpi.comresearchgate.net Reaction time is also a factor; prolonged reactions can lead to epimerization and a decrease in the diastereomeric ratio. mdpi.com

In other synthetic routes, diastereoselectivity is controlled during the coupling of the two main fragments. For example, the condensation of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436) proceeds with high diastereoselectivity, yielding a product with a 96:4 ratio of SS:SR diastereomers. newdrugapprovals.org Furthermore, highly efficient diastereoselective synthesis of functionalized benzazepine cores has been achieved through the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepine precursors. rsc.orgrsc.org

Derivatization of Core Benzazepine and Phenylpropyl Moieties

The synthesis of this compound inherently involves the derivatization of its core components: the benzazepine lactam and the phenylpropyl side chain. The benzazepine ring is typically derivatized at the N-1 and C-3 positions.

The N-1 position is alkylated, often with an ester-containing group like benzyl (B1604629) bromoacetate (B1195939) or ethyl bromoacetate, to install the acetic acid side chain. newdrugapprovals.orgnih.gov The C-3 position of the benzazepine core is functionalized to introduce the amino group that will be coupled with the side chain. This can be achieved through various methods, including the reduction of a 3-azido derivative, which is itself prepared from a 3-chloro intermediate. newdrugapprovals.orgnewdrugapprovals.org

The phenylpropyl moiety is typically derived from 2-hydroxy-4-phenylbutyric acid or 2-oxo-4-phenylbutyric acid. newdrugapprovals.orggoogle.com The hydroxyl group is often converted into a good leaving group, such as a triflate or nosylate, to facilitate nucleophilic substitution by the amino group of the benzazepine core. newdrugapprovals.org

Advanced Synthetic Techniques in this compound Manufacturing Research

To improve efficiency, yield, and environmental footprint, researchers have explored advanced synthetic techniques for preparing benazepril and its intermediates.

One such method is the use of microwave-assisted synthesis. ijpsonline.comnih.gov The synthesis of ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- ontosight.ai-benzazepin-2-one-1-acetate, a key intermediate, was shown to be drastically accelerated under microwave irradiation compared to conventional thermal methods, reducing reaction times from hours to minutes while maintaining comparable yields. nih.gov

Multicomponent reactions (MCRs) have also been applied to streamline the synthesis. A novel approach utilized an Ugi three-component reaction, combining an isocyanide, 3-phenylpropanal, and a benzazepine-derived amine in the presence of TiCl₄ as a catalyst. ias.ac.in This strategy allows for the rapid assembly of a complex scaffold, which is then converted to the target ester in subsequent steps. This method demonstrates high atom economy and efficiency, key principles of green chemistry. ias.ac.in

Microwave-Assisted Synthetic Enhancements

The synthesis of key intermediates for this compound has been notably accelerated through the use of microwave irradiation. nih.govnih.gov Traditional thermal methods for synthesizing intermediates like ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one-1-acetate often require prolonged reaction times. nih.gov In contrast, microwave-assisted synthesis offers a rapid and efficient alternative, drastically reducing the time required for chemical conversions without compromising the yield. nih.govnih.gov

Research has demonstrated that microwave irradiation can significantly speed up the synthesis of benazepril intermediates. ijpsonline.com For instance, the conversion of 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one to its subsequent intermediates can be accomplished in minutes under microwave conditions, compared to the many hours required by conventional heating methods. nih.gov One study highlighted two different synthetic routes (Route A and Route B) to produce ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one-1-acetate, a crucial precursor. nih.govijpsonline.com In both routes, the application of microwave energy at 70W led to a dramatic reduction in reaction duration. nih.gov

A comparative study between conventional and microwave-assisted synthesis for a key intermediate of benazepril is summarized below.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Step | Conventional Method (Time) | Microwave Method (Time) |

|---|---|---|

| Route A: Step 1 | 29 hours | 5 minutes |

| Route A: Step 2 | 30 hours | 7 minutes |

| Route B: Step 1 | No product formed | 3.5 minutes |

| Route B: Step 2 | Not carried out | 4 minutes |

Data sourced from a comparative study on the synthesis of a benazepril intermediate. nih.gov

Notably, one of the key reaction steps in Route B, the formation of 3-bromo-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one, only occurred under microwave irradiation, with no product forming under conventional thermal conditions. nih.gov This highlights the enabling power of microwave technology in driving reactions that are otherwise inefficient. The yields for the microwave-assisted reactions were found to be comparable to those of the conventional methods, but with the significant advantage of accelerated reaction rates. nih.govijpsonline.com

Investigation of Green Chemistry Principles in Synthetic Routes

The pharmaceutical industry's increasing focus on sustainability has spurred research into greener synthetic pathways for benazepril and its intermediates. mdpi.commdpi.comgoogle.com These investigations prioritize the use of environmentally benign reagents, milder reaction conditions, and processes that improve atom economy and stereoselectivity, thereby reducing waste and environmental impact. google.comresearchgate.net

A significant area of green chemistry research in this context is the development of asymmetric and enantioselective synthesis methods. nih.govresearchgate.netscilit.com The synthesis of benazepril requires precise stereochemical control to obtain the desired (S,S)-diastereomer. nih.govontosight.ai Formal synthesis of benazepril has been achieved using an asymmetric aza-Michael addition as the key step to establish the required stereochemistry. nih.govresearchgate.netmdpi.com This approach focuses on creating the specific chiral centers needed in the molecule, avoiding the production of unwanted stereoisomers that would need to be separated and discarded, thus adhering to green chemistry principles.

Furthermore, biocatalysis has emerged as a powerful green tool in the synthesis of chiral intermediates for ACE inhibitors like benazepril. researchgate.netresearchgate.net The use of enzymes or whole-cell systems offers high selectivity under mild conditions. researchgate.net For example, the asymmetric reduction of 2-oxo-4-phenyl-butyric acid ethyl ester (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), a critical chiral building block for benazepril, has been successfully achieved using engineered bi-enzyme coupled systems. researchgate.net

Research into these biocatalytic systems has focused on developing recombinant strains that can efficiently regenerate necessary cofactors, such as NADPH. researchgate.net This in-situ cofactor regeneration makes the process more economically feasible and sustainable.

Table 2: Performance of Engineered Biocatalytic System for (R)-HPBE Synthesis

| Parameter | Value |

|---|---|

| Substrate | 30 mM OPBE |

| Conversion Rate | 98.3% |

| Enantiomeric Excess (ee) | 99.9% |

| Catalyst | Recombinant E. coli with coupled enzymes |

Data from a study on the highly efficient synthesis of a chiral ACE inhibitor intermediate. researchgate.net

This enzymatic approach provides a green alternative to traditional chemical reductions, offering high conversion rates and exceptional enantiomeric purity under environmentally friendly conditions. researchgate.net The ongoing development of such green chemical processes is crucial for the sustainable production of complex pharmaceutical compounds like this compound. google.com

Metabolism and Biotransformation Kinetics of Benazepril Ethyl Ester

Prodrug Activation via Ester Hydrolysis

The primary metabolic pathway for benazepril (B1667978) is its activation through the hydrolytic cleavage of the ethyl ester group. smpdb.casci-hub.se This process converts the inactive prodrug into its active dicarboxylic acid metabolite, benazeprilat (B1667979). smpdb.cadrugbank.comdrugbank.commanasalifesciences.com This conversion is essential for the compound's therapeutic activity as benazeprilat is the potent inhibitor of the angiotensin-converting enzyme (ACE). drugbank.commedchemexpress.com

The hydrolysis of benazepril's ester linkage is catalyzed by carboxylesterases (EC 3.1.1.1), a family of enzymes prevalent in the liver. drugbank.commanasalifesciences.comnih.govwikipedia.org These enzymes are crucial in the phase I metabolism of many ester-containing xenobiotics. wikipedia.org While multiple carboxylesterase isozymes exist, human carboxylesterase 1 (hCE1) is the predominant form in the liver and is primarily responsible for the hydrolysis of numerous drug esters. nih.gov

The catalytic mechanism involves the hydrolysis of the ester bond to produce a carboxylic acid and an alcohol, which in the case of benazepril, are benazeprilat and ethanol, respectively. nih.gov Studies investigating the enzymatic hydrolysis of benazepril have demonstrated its susceptibility to esterases. An in vitro study using porcine liver esterase (PLE), a model for human hepatic esterases, confirmed that benazepril undergoes enzymatic hydrolysis. sci-hub.seresearchgate.netnih.gov The kinetics of this enzymatic reaction were found to follow the Michaelis-Menten model. sci-hub.senih.gov

| Parameter | Description | Study Finding |

|---|---|---|

| Model | Kinetic Model | The enzymatic hydrolysis kinetics were determined by non-linear regression analysis of the data using the Michaelis-Menten equation. nih.gov |

| Environment | In Vitro System | The study was conducted using porcine liver esterase (PLE) in a pH 7.4 buffered solution at 37°C. researchgate.netnih.gov |

| Kinetics Profile | Reaction Order | Kinetic profiling of the hydrolysis has been shown to follow pseudo-first-order kinetics. nih.gov |

The product of the ester hydrolysis is benazeprilat, the active metabolite of benazepril. drugbank.commanasalifesciences.commedchemexpress.com Benazeprilat is a dicarboxylic acid that acts as a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. nih.govdrugbank.com Unlike its parent prodrug, benazeprilat effectively binds to ACE, preventing the conversion of angiotensin I to angiotensin II. drugbank.com Following oral administration of benazepril, peak plasma concentrations of benazeprilat are typically reached within 1 to 2 hours. nih.gov Both benazepril and benazeprilat are highly bound to plasma proteins, at approximately 96.7% and 95.3%, respectively. drugbank.comnih.gov The effective elimination half-life of benazeprilat is approximately 10 to 11 hours. nih.govwikipedia.org

Secondary Metabolic Pathways

Following the primary activation step, both the remaining parent drug, benazepril, and its active metabolite, benazeprilat, can undergo further phase II metabolism. These secondary pathways primarily involve conjugation reactions that increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov

A significant secondary metabolic pathway for both benazepril and benazeprilat is glucuronidation. drugbank.comnih.govpathbank.org This process involves the covalent addition of a glucuronic acid moiety to the drug molecules. The resulting glucuronide conjugates are more polar and readily excreted in urine and bile. drugbank.com Specific metabolites identified include benazepril acyl-β-D-glucuronide. caymanchem.com This conjugation is a key step prior to the elimination of the compounds. drugbank.compathbank.org

Research indicates that the primary metabolites of benazepril ethyl ester are benazeprilat and the glucuronide conjugates of both the parent drug and benazeprilat. drugbank.comnih.gov These products of hydrolysis and glucuronidation represent the major hydrophilic metabolites formed during the biotransformation process. The conversion to these more polar compounds is a critical step for their subsequent clearance from the body, which occurs predominantly through renal and, to a lesser extent, biliary excretion. drugbank.com

In Vitro Metabolic Studies Using Hepatic Systems

In vitro models using hepatic systems are essential tools for characterizing the metabolic pathways of drugs like benazepril. nih.gov These systems, which include primary hepatocytes, liver slices, and subcellular fractions like microsomes, allow for the detailed study of metabolic routes and the identification of metabolites in a controlled environment. nih.gov

Studies on benazepril have utilized such systems to elucidate its biotransformation. For instance, the susceptibility of benazepril to enzymatic hydrolysis was demonstrated in an in vitro setting using porcine liver esterase (PLE) at physiological pH and temperature, confirming the role of hepatic esterases in its activation. researchgate.netnih.gov Such studies are crucial for understanding species-specific metabolic routes and for extrapolating animal data to human risk assessment. nih.gov The use of human liver preparations in these assays helps identify human-specific metabolites and the enzymes responsible for clearance, providing valuable information for drug development. nih.goveuropa.eu

In Vivo Metabolic Profiling Across Species

The metabolic journey of this compound and its active form, benazeprilat, has been characterized in multiple species, including rats, dogs, baboons (a primate model), and humans. These studies highlight significant species-specific differences in the rate and extent of absorption, the degree of first-pass metabolism, and the routes of elimination.

Following oral administration, this compound is generally well-absorbed across the studied species. nih.gov However, the subsequent metabolic conversion to benazeprilat and the clearance of these compounds exhibit marked variability.

In rats, the hydrolysis of this compound is extensive and rapid, occurring entirely during the first pass through the liver. nih.gov This results in the systemic circulation being exclusively composed of the active metabolite, benazeprilat.

Conversely, in dogs and baboons, this hydrolysis is incomplete. nih.gov Consequently, in these species, both the parent drug, this compound, and the active metabolite, benazeprilat, are present in the systemic circulation. Furthermore, in dogs and baboons, additional hydrophilic metabolites are formed, indicating more complex metabolic pathways compared to the rat. nih.gov

Biliary excretion plays a significant role in the elimination of radioactivity associated with the compound in all tested animal species. nih.gov In humans, after oral administration of benazepril, peak plasma concentrations of the parent drug are observed within 0.5 to 1.0 hours, indicating rapid absorption. nih.gov The active metabolite, benazeprilat, reaches its peak plasma concentration between 1 and 2 hours in a fasting state. nih.gov

The primary route of elimination in humans is predominantly through renal excretion. drugbank.com Approximately 20% of an administered dose is excreted in the urine as benazeprilat, with smaller amounts excreted as glucuronide conjugates of benazepril and benazeprilat. nih.gov

A comparative look at the pharmacokinetic parameters of benazeprilat reveals further species-specific differences. For instance, the elimination half-life of benazeprilat in dogs is approximately 3.5 hours, though a more prolonged terminal phase has been noted in some individuals. nih.gov In contrast, the effective half-life of benazeprilat in humans following daily oral dosing is estimated to be around 10 to 11 hours. drugbank.com

These variations in metabolic handling across different species underscore the importance of careful species selection in preclinical studies and the cautious extrapolation of animal pharmacokinetic data to humans.

Detailed Research Findings in Tabular Format

To provide a clearer comparative overview, the following tables summarize the key pharmacokinetic parameters of benazepril and benazeprilat in various species as reported in scientific literature.

Table 1: Pharmacokinetic Parameters of Benazepril Following Oral Administration

| Species | Time to Peak Plasma Concentration (Tmax) |

| Human | 0.5 - 1.0 hours |

| Dog | ~0.5 hours |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters of Benazeprilat Following Oral Administration of Benazepril

| Species | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) |

| Human | 1.0 - 2.0 hours (fasting) | 10 - 11 hours (effective) |

| Dog | ~1.5 hours | 3.5 hours (initial) |

Data compiled from multiple sources.

Table 3: Comparative Metabolite Profile in Systemic Circulation Following Oral Benazepril Administration

| Species | Predominant Compound(s) in Systemic Circulation | Other Metabolites |

| Rat | Benazeprilat | Not significant |

| Dog | Benazepril, Benazeprilat | Hydrophilic metabolites |

| Baboon | Benazepril, Benazeprilat | Hydrophilic metabolites |

| Human | Benazeprilat | Benazepril (transiently), Glucuronide conjugates |

Data based on findings from preclinical and clinical studies.

Pharmacodynamics and Molecular Mechanisms of Angiotensin Converting Enzyme Inhibition by Benazeprilat

Angiotensin-Converting Enzyme (ACE) Structure-Function Relationships

Angiotensin-converting enzyme (EC 3.4.15.1) is a zinc-dependent dipeptidase that plays a crucial role in the RAAS. nih.govnih.gov Structurally, ACE is a type-I membrane-bound protein, consisting of a short intracellular C-terminal domain, a transmembrane region, and a large extracellular domain that is extensively glycosylated. nih.gov

The enzyme exists in two forms: a somatic form (sACE) found in various tissues like vascular endothelial cells and epithelial kidney cells, and a germinal form (gACE) exclusive to sperm. nih.govwikipedia.org The widely distributed somatic ACE contains two homologous catalytic domains, the N-domain and the C-domain, each with a distinct active site. nih.govnih.gov These active sites are situated deep within a central cavity of the enzyme and contain a zinc ion (Zn²⁺) that is essential for catalytic activity. nih.govnih.gov

Competitive Inhibition of ACE by Benazeprilat (B1667979)

Benazeprilat functions as a competitive inhibitor of the angiotensin-converting enzyme. drugbank.com It directly competes with the natural substrate, angiotensin I, for binding to the active sites of the enzyme. drugbank.comresearchgate.net By occupying the active site, benazeprilat prevents ACE from converting angiotensin I to angiotensin II, thereby blocking the downstream effects of this potent vasoconstrictor. drugs.compatsnap.com In isolated tissue experiments, benazeprilat was found to be approximately 1,000 times more potent in its ACE inhibiting activity than its parent compound, benazepril (B1667978). nih.gov

The interaction between benazeprilat and ACE is characterized by high-affinity binding, which results in potent and long-lasting enzyme inhibition. nih.gov Pharmacokinetic and pharmacodynamic modeling in feline subjects has provided specific parameters that quantify this interaction. The data demonstrate a low dissociation constant (Kd), indicating a strong binding affinity between benazeprilat and the ACE molecule. The concentration required to inhibit 50% of the enzyme's activity (IC50) is also in the low millimolar range, confirming its high potency. nih.gov This sustained inhibition is a key feature of its pharmacodynamic profile, with studies in humans showing that serum ACE activity remains markedly suppressed for 24 hours following administration. nih.gov

Allosteric modulation involves the binding of a regulator to a site on an enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. wikipedia.org While benazeprilat is primarily characterized as a competitive inhibitor that binds to the active site, broader research into ACE inhibitors suggests more complex interactions may occur.

Some studies have indicated that ACE inhibitors can function as allosteric enhancers for kinin B1 and B2 receptors. nih.govresearcher.life This proposed mechanism involves the inhibitor inducing a conformational change in the ACE protein, which, through heterodimerization with kinin receptors on the cell membrane, enhances their signaling. nih.govresearcher.life This action augments the production of nitric oxide, a vasodilator, and is distinct from the direct inhibition of peptide hydrolysis at the active site. nih.gov However, specific research focusing on benazeprilat as an allosteric modulator of the ACE catalytic site itself is not extensively documented in the available literature.

Downstream Effects on the Renin-Angiotensin-Aldosterone System

The inhibition of ACE by benazeprilat initiates a cascade of effects throughout the renin-angiotensin-aldosterone system. The central event is the reduction of angiotensin II levels in the plasma. drugbank.comdrugs.com This decrease in angiotensin II disrupts its negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity. drugs.com

Angiotensin II is a powerful vasoconstrictor that acts on vascular smooth muscle cells to narrow blood vessels, thereby increasing blood pressure. patsnap.comproteopedia.org By inhibiting the formation of angiotensin II, benazeprilat leads to a decrease in vasopressor activity. drugs.comrxlist.com This results in the relaxation and dilation of blood vessels (vasodilation), which reduces peripheral vascular resistance and lowers blood pressure. patsnap.com The primary therapeutic effect of benazeprilat is therefore the attenuation of angiotensin II-mediated vasoconstriction. nih.gov

In addition to its vasoconstrictive properties, angiotensin II is the primary physiological stimulus for the secretion of the hormone aldosterone (B195564) from the adrenal cortex. drugbank.compatsnap.compediatriconcall.com Aldosterone acts on the kidneys to promote the retention of sodium and water, which increases blood volume and contributes to elevated blood pressure. patsnap.com

By suppressing angiotensin II levels, benazeprilat reduces the stimulation of the adrenal cortex, leading to decreased aldosterone secretion. drugbank.comdrugs.comrxlist.com This reduction in aldosterone levels minimizes sodium and water retention by the kidneys, further contributing to the lowering of blood pressure. patsnap.com It is noteworthy that in some clinical situations, a phenomenon known as "aldosterone breakthrough" can occur, where aldosterone levels may not be consistently suppressed despite ongoing ACE inhibition, potentially due to activation by other secretagogues or non-ACE pathways for angiotensin II production. avma.org

Renin Activity Feedback Loops

The administration of benazepril, and its subsequent conversion to benazeprilat, fundamentally alters the dynamics of the renin-angiotensin-aldosterone system (RAAS). Benazeprilat potently inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting the inactive decapeptide angiotensin I into the highly active octapeptide angiotensin II. nih.govdrugbank.com Angiotensin II is a powerful vasoconstrictor and the primary physiological stimulant for aldosterone release from the adrenal cortex. drugbank.compatsnap.com

The inhibition of ACE by benazeprilat leads to a significant reduction in circulating levels of angiotensin II. drugbank.compatsnap.com A crucial function of angiotensin II is to exert negative feedback on renin secretion from the juxtaglomerular cells of the kidney. droracle.aitg.org.au By reducing angiotensin II levels, benazeprilat effectively removes this negative feedback loop. droracle.ai Consequently, the juxtaglomerular cells increase the secretion of renin, leading to a compensatory and significant rise in plasma renin activity (PRA). droracle.ainih.govresearchgate.net Despite this marked increase in renin, the therapeutic effect of benazeprilat is maintained because the subsequent step in the cascade—the conversion of angiotensin I to angiotensin II—remains blocked. droracle.ai This interruption of the RAAS feedback mechanism is a core component of the pharmacodynamic action of all ACE inhibitors. researchgate.net

Comparative Pharmacodynamic Analysis with Other ACE Inhibitors

Benazeprilat is one of many available ACE inhibitors, and while they share a common mechanism of action, they exhibit differences in their physicochemical properties, potency, and pharmacokinetics that can influence their pharmacodynamic profiles. cmaj.caoup.com Benazepril is classified as a non-sulfhydryl prodrug, which is hydrolyzed in the liver to the active di-acid metabolite, benazeprilat. drugbank.comdrugbank.com This places it in the same structural class as other prodrugs like enalapril (B1671234) and quinapril (B1585795). hispa.rs

In comparative studies, the antihypertensive efficacy of benazepril has been shown to be at least equivalent to that of other ACE inhibitors such as captopril (B1668294), enalapril, and lisinopril (B193118) when administered at therapeutic doses. drugbank.com Differences in half-life and duration of action are notable; for instance, enalapril has a particularly long duration of action of up to 38 hours, while captopril has a short half-life requiring multiple daily doses. ijmdc.commeded101.com Benazeprilat has an effective half-life of 10 to 11 hours, allowing for once-daily administration. nih.gov

The table below provides a comparative overview of key pharmacodynamic and structural features of benazepril and other selected ACE inhibitors.

| Feature | Benazepril | Lisinopril | Enalapril | Captopril | Ramipril |

| Prodrug | Yes | No | Yes | No | Yes |

| Active Metabolite | Benazeprilat | Lisinopril | Enalaprilat | Captopril | Ramiprilat |

| Chemical Class | Carboxyl | Carboxyl | Carboxyl | Sulfhydryl | Carboxyl |

| Effective Half-life | 10-11 hours (Benazeprilat) | 12 hours | 11 hours (Enalaprilat) | ~2 hours | 13-17 hours (Ramiprilat) |

| Primary Elimination | Renal | Renal | Renal | Renal | Renal |

This table is a synthesis of data from multiple sources and represents typical values. nih.govhispa.rsijmdc.commeded101.com

While all ACE inhibitors effectively lower blood pressure, subtle variations in tissue affinity and duration of ACE inhibition may exist, though the clinical significance of these differences remains a subject of ongoing research. cmaj.caoup.com Ultimately, benazepril's pharmacodynamic profile establishes it as an effective agent within its class for inhibiting the renin-angiotensin system. drugbank.com

Pharmacokinetic Profiles of Benazepril Ethyl Ester and Benazeprilat

Absorption Characteristics and Bioavailability Studies

The initial phase of the pharmacokinetic profile involves the absorption of benazepril (B1667978) ethyl ester from the gastrointestinal tract and its subsequent conversion to benazeprilat (B1667979).

Gastrointestinal Absorption Kinetics

Following oral administration, benazepril ethyl ester is readily absorbed from the gastrointestinal tract. Studies have determined that at least 37% of an oral dose is absorbed. nih.govmhmedical.com The absorption process is rapid, with peak plasma concentrations of the parent compound, this compound, being reached within 0.5 to 1.0 hour. drugbank.comnih.gov

| Compound | Parameter | Value | Condition |

|---|---|---|---|

| This compound | Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | Fasting |

| Benazeprilat | Time to Peak Plasma Concentration (Tmax) | 1.0 - 2.0 hours | Fasting |

| Benazeprilat | Time to Peak Plasma Concentration (Tmax) | 2.0 - 4.0 hours | Non-fasting (with food) |

| This compound | Minimum Oral Absorption | ~37% | N/A |

First-Pass Metabolism Extent

This compound functions as a prodrug, meaning it is administered in an inactive form and must be metabolically activated in the body. patsnap.com After absorption, it undergoes extensive first-pass metabolism, primarily in the liver. drugbank.comnih.gov This bioactivation process involves the cleavage of the ester group by hepatic esterases to form the potent ACE inhibitor, benazeprilat. nih.gov

Research indicates that benazepril is almost completely metabolized to benazeprilat. nih.gov Studies in animal models have shown species-specific differences in metabolism. For instance, in rats, benazepril was found to be completely hydrolyzed to benazeprilat during the first pass. nih.gov In contrast, in dogs and baboons, this hydrolysis was incomplete, leading to the formation of additional hydrophilic metabolites alongside benazeprilat. nih.gov

Distribution Dynamics and Tissue Compartmentation

Once in the systemic circulation, this compound and benazeprilat are distributed throughout the body, binding to plasma proteins and partitioning into various tissues.

Plasma Protein Binding Determinations

Both benazepril and its active metabolite exhibit a high degree of binding to plasma proteins. This binding is a critical factor as it influences the volume of distribution and the concentration of free, pharmacologically active drug available to interact with tissue-bound ACE. In vitro studies have precisely quantified this binding. This compound is approximately 96.7% protein-bound. drugbank.comnih.gov The active metabolite, benazeprilat, is also highly bound, with studies reporting a plasma protein binding of approximately 95.3%. drugbank.comnih.gov

| Compound | Percentage Bound to Plasma Proteins |

|---|---|

| This compound | ~96.7% |

| Benazeprilat | ~95.3% |

Organ and Tissue Distribution Mapping

Preclinical studies utilizing radiolabelled benazepril hydrochloride have provided insights into its tissue distribution. Following administration in animal models, including rats, dogs, and baboons, the compound and its metabolites were found to distribute rapidly to all organs and tissues. nih.gov The pattern of distribution was noted as being typical for an acidic compound. nih.gov This rapid and widespread distribution allows the active benazeprilat to reach its site of action at the tissue level, particularly in organs with high ACE concentrations such as the lungs and kidneys. patsnap.com While specific concentration mapping in various human organs is not detailed, the animal data suggest broad tissue penetration. nih.gov

Blood-Brain Barrier Permeability Assessment

The ability of a drug to cross the blood-brain barrier (BBB) determines its potential for central nervous system effects. For benazepril and benazeprilat, the evidence indicates minimal penetration into the central nervous system. A disposition study in rats, dogs, and baboons concluded that the passage of the drug across the blood-brain barrier occurred to a minimal extent. nih.gov Furthermore, comprehensive reviews and meta-analyses that classify ACE inhibitors based on their lipophilicity and ability to penetrate the CNS have categorized benazepril as a non-BBB-crossing agent. nih.govahajournals.org This limited permeability is attributed to the hydrophilic nature of the compounds, which restricts their diffusion across the tight junctions of the BBB.

Placental Transfer Investigations

Investigations into the placental transfer of benazepril and its active metabolite, benazeprilat, are crucial for understanding the potential for fetal exposure. It is known that benazepril can cross the placenta. medicine.com The use of drugs that act on the renin-angiotensin system, such as benazepril, during the second and third trimesters of pregnancy has been associated with fetal and neonatal morbidity and mortality. lyfjastofnun.is When pregnancy is detected, discontinuation of benazepril is advised as soon as possible. medicine.com

Exposure to ACE inhibitors during the second and third trimesters is known to have the potential to induce human fetotoxicity, which can include decreased renal function, oligohydramnios, and retardation of skull ossification. lyfjastofnun.is Neonatal toxicity can manifest as renal failure, hypotension, and hyperkalemia. lyfjastofnun.is Consequently, infants who have been exposed to ACE inhibitors in utero should be closely monitored for these potential adverse effects. medicine.comlyfjastofnun.is

While the passage of benazepril across the placenta is established, specific quantitative data on the rate and extent of this transfer for both this compound and benazeprilat are not extensively detailed in publicly available literature.

Excretion Pathways and Clearance Mechanisms

The elimination of benazepril and its metabolites from the body occurs through multiple pathways, with renal and biliary excretion playing significant roles.

Renal Excretion of Benazeprilat and Metabolites

In healthy individuals, benazepril and its metabolites are primarily cleared by the kidneys. Following administration, only trace amounts of unchanged benazepril are found in the urine. The major components excreted renally are the active metabolite, benazeprilat, and the glucuronide conjugates of both benazepril and benazeprilat.

The approximate percentages of an administered dose excreted in the urine are as follows:

Benazeprilat: 20%

Benazeprilat glucuronide: 8%

Benazepril glucuronide: 4%

Biliary Excretion Contributions

In addition to renal clearance, biliary excretion contributes to the elimination of benazeprilat. In individuals with normal renal function, this nonrenal route accounts for approximately 11% to 12% of benazeprilat excretion. In patients with impaired renal function, biliary clearance may provide a compensatory mechanism for the reduced renal elimination.

Pharmacokinetic Modeling and Simulation (e.g., Population Pharmacokinetics)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling has been employed to better understand the disposition and effects of benazepril and benazeprilat in various populations and species.

In a study involving pediatric patients, a population pharmacokinetic model was developed. This analysis indicated that age was a significant covariate affecting the clearance of both benazepril and benazeprilat.

PK/PD modeling has also been extensively used in veterinary medicine to study benazepril in different animal species:

Cats: A single-compartment model was used to describe the pharmacokinetics of benazeprilat. The model incorporated nonlinear binding to angiotensin-converting enzyme (ACE), with the majority of ACE being located in the tissues. Simulations predicted that due to this nonlinear binding, increasing the dose of benazepril beyond a certain point results in only small incremental increases in ACE inhibition. fda.gov

Horses: A PK/PD model was established to describe the profiles of benazepril and benazeprilat. This model was used to assess the effects on serum ACE activity and to simulate appropriate dosing regimens to achieve sustained ACE inhibition. lyfjastofnun.is

Dogs: A nonlinear binding model was used to assess the pharmacokinetic disposition of benazeprilat. The model suggested a monocompartmental distribution with nonlinear binding to both tissue and non-tissue ACE. This modeling approach was deemed crucial for accurately interpreting plasma concentration data and defining optimal dosage regimens.

Interspecies Pharmacokinetic Variability Research

Significant variability in the pharmacokinetic profiles of benazepril and benazeprilat has been observed across different species.

| Species | Bioavailability (Benazeprilat after oral Benazepril) | Primary Excretion Route of Benazeprilat | Terminal Half-life of Benazeprilat |

| Humans | Not specified | Predominantly Renal | ~10-11 hours (effective accumulation) |

| Dogs | Not specified | Biliary (54%) and Urinary (46%) | ~3.5 hours |

| Cats | 57.38 ± 18.83 % | Predominantly Biliary (~85%) | ~2.63 ± 0.19 hours (oral) |

| Horses | 3-4% | Not specified | Not specified |

| Rats | Not specified | Not specified | Not specified |

Dogs: Benazeprilat is excreted through both biliary and urinary routes in roughly equal measure. Repeated administration leads to a moderate bioaccumulation of benazeprilat.

Cats: In contrast to dogs, the primary route of elimination for benazeprilat in cats is biliary excretion, accounting for about 85% of its clearance. fda.gov This difference is significant in cases of renal impairment, as the clearance of benazeprilat is not substantially affected in cats with compromised kidney function.

Horses: The systemic bioavailability of benazeprilat after oral administration of benazepril is notably low, in the range of 3-4%. lyfjastofnun.is

Rats: Studies in spontaneously hypertensive rats (SHR) and their normotensive counterparts (Wistar-Kyoto rats) have been conducted to investigate the steady-state pharmacokinetics and pharmacodynamics of benazeprilat, providing insights into its effects in a hypertensive state.

This interspecies variability underscores the importance of species-specific pharmacokinetic studies to inform appropriate use.

Advanced Analytical Methodologies for Benazepril Ethyl Ester and Its Metabolites in Biological Matrices

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of benazepril (B1667978) ethyl ester and its metabolites due to their high resolving power, which allows for the separation of the parent drug from its metabolites and endogenous components in complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique for the analysis of benazepril and related substances. Its versatility allows for coupling with various detectors, enhancing sensitivity and specificity.

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of benazepril ethyl ester and benazeprilat (B1667979). These methods are valued for their ability to separate compounds based on their hydrophobicity.

A common approach involves using a C18 column with a mobile phase consisting of an aqueous component (often a buffer like phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention of the analytes. For instance, a validated RP-HPLC method for the simultaneous determination of benazepril and other antihypertensives utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer, detected at 215 nm.

Method validation is performed according to international guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. Linearity is typically established over a concentration range relevant for pharmacokinetic studies, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. Accuracy is assessed by recovery studies, while precision is determined through repeatability and intermediate precision assays, with relative standard deviation (RSD) values generally required to be below a certain threshold (e.g., 2%).

One developed method for determining benazepril hydrochloride in a combined tablet formulation used a C18 column and a mobile phase of 0.05 M phosphate buffer and acetonitrile (60:40 v/v) at a flow rate of 1 ml/min, with UV detection at 240 nm. This method was validated and showed good linearity and precision. Another study detailed a stability-indicating HPLC method for benazepril hydrochloride, which was able to separate the drug from its degradation products.

Interactive Table: Example of RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

Benazepril contains three chiral centers, leading to the possibility of eight stereoisomers. The marketed drug is a specific diastereomer. Chiral HPLC is essential for assessing the stereoisomeric purity of this compound and for studying the stereoselective metabolism and pharmacokinetics of the individual enantiomers.

These separations are typically achieved using chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve baseline separation of the stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

While less common than HPLC for benazepril analysis due to the drug's low volatility and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for quantitative determination, particularly after derivatization. Derivatization is a crucial step to increase the volatility and thermal stability of benazepril and its metabolites, making them suitable for GC analysis. Silylation is a common derivatization technique for this purpose.

The mass spectrometer provides high selectivity and sensitivity, allowing for low detection limits. The analysis is typically performed in selected ion monitoring (SIM) mode to enhance specificity by monitoring characteristic fragment ions of the derivatized analytes.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and higher-throughput alternative to HPLC for the quantification of benazepril. An HPTLC-densitometric method has been developed and validated for the determination of benazepril hydrochloride in pharmaceutical formulations.

This method involves applying the sample to an HPTLC plate (e.g., silica (B1680970) gel 60 F254) and developing it in a suitable mobile phase. A reported method utilized a mobile phase of toluene, ethyl acetate, and formic acid. Quantification is achieved by scanning the plate with a densitometer at a specific wavelength (e.g., 242 nm). The method was validated for linearity, precision, accuracy, and specificity, demonstrating its suitability for routine quality control analysis.

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry provides a simple and rapid method for the quantification of this compound in bulk and pharmaceutical dosage forms. These methods are based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength.

The absorption maxima (λmax) for benazepril hydrochloride are typically observed around 240 nm in solvents like methanol (B129727) or dilute hydrochloric acid. The method's simplicity, cost-effectiveness, and speed are its main advantages. However, it lacks the selectivity of chromatographic methods and is therefore more susceptible to interference from excipients and other UV-absorbing compounds in the sample matrix. For this reason, spectrophotometric methods are generally more suitable for the analysis of pure drug substances or simple pharmaceutical formulations rather than complex biological matrices.

Ultraviolet (UV) Spectrophotometry and Derivative Spectroscopy

Ultraviolet (UV) spectrophotometry offers a straightforward and accessible method for the quantitative analysis of benazepril. The absorbance and first-, second-, and third-order derivative UV spectroscopic methods have been successfully applied for its determination in various solutions and pharmaceutical forms nih.gov.

Derivative spectroscopy, in particular, enhances the resolution of overlapping spectra, a common issue in complex biological samples. This technique can discriminate sharp spectral features from broad bands, providing better spectral resolution than traditional absorbance methods scispace.com. For instance, second-order derivative spectrophotometry has been effectively used for the simultaneous determination of benazepril hydrochloride and hydrochlorothiazide (B1673439) in tablets, with measurements at 253.6 nm and 282.6 nm researchgate.net. Another study utilized second derivative amplitudes at 214.8 nm for benazepril hydrochloride analysis nih.gov.

While the first and second derivative spectrophotometric methods are noted for their speed, precision, and accuracy, they lack the selectivity required for evaluating the purity and stability of benazepril in pharmaceutical formulations due to potential interference from degradation products nih.govscispace.com.

Key Parameters for UV Spectrophotometric Analysis of Benazepril:

| Parameter | Value | Reference |

|---|---|---|

| Wavelength for Effluent Monitoring | 233 nm | longdom.org |

| Densitometry Wavelength | 240 nm | tandfonline.com |

| Linear Dynamic Range (Benazepril HCl) | 14.80-33.80 µg/ml | researchgate.net |

| Limit of Detection (LOD) | 0.40 µg/mL (Absorbance), 0.10 µg/mL (First Derivative) | scispace.com |

| Limit of Quantitation (LOQ) | 1.00 µg/mL (Absorbance), 0.50 µg/mL (First Derivative) | scispace.com |

Advanced Sample Preparation Strategies for Bioanalysis

Solid-phase extraction (SPE) is a crucial step in bioanalysis, replacing traditional liquid-liquid extraction to isolate analytes from complex matrices like plasma nih.gov. Automated SPE, particularly using 96-well plate technology, has significantly improved the efficiency and reproducibility of sample preparation for benazepril and its active metabolite, benazeprilat nih.gov.

In a typical automated SPE workflow, plasma samples, with internal standards added, are passed through a sorbent material that retains the analytes mdpi.com. After washing to remove interferences, the analytes are eluted with a suitable solvent mdpi.com. This process yields cleaner sample extracts compared to methods like protein precipitation nih.gov. For the analysis of benazepril and benazeprilat in human plasma, C18 cartridges are commonly used for extraction researchgate.net. The use of automated systems minimizes manual handling, reduces the risk of errors, and allows for high-throughput analysis, which is essential in pharmacokinetic studies nih.gov.

Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties, such as volatility, stability, or detectability jfda-online.com. For the analysis of benazepril and its metabolites by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to make the compounds suitable for the chromatographic environment nih.govjfda-online.com.

One common procedure involves converting benazepril and benazeprilat into their methyl ester derivatives using a diazomethane (B1218177) derivative nih.gov. This process enhances their volatility and thermal stability, allowing for effective separation and detection by GC-MS nih.govresearchgate.net. The choice of derivatizing reagent and reaction conditions, such as temperature and time, is critical for achieving complete derivatization and obtaining accurate and reproducible results sigmaaldrich.com. For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent used to add a trimethylsilyl (B98337) (TMS) group to analytes, a process known as trimethylsilylation sigmaaldrich.com.

Impurity Profiling and Stability-Indicating Analytical Methods

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of a drug product synthinkchemicals.comveeprho.com. Stability-indicating analytical methods are developed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions such as acid and alkali hydrolysis, oxidation, and exposure to heat and light longdom.orgtandfonline.comnih.gov.

For benazepril, forced degradation studies have shown that it is susceptible to hydrolysis, yielding the active metabolite benazeprilat nih.gov. It also degrades under acidic, basic, oxidative, and thermal conditions tandfonline.com. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are powerful techniques for separating benazepril from its impurities and degradation products tandfonline.comveeprho.comscirp.org. These methods must be able to resolve the main compound from all potential impurities, including process-related impurities, degradation products, and stereoisomers synthinkchemicals.com.

Common Benazepril Impurities and Degradation Products:

| Compound Name | Notes |

|---|---|

| Benazeprilat | Active metabolite and major degradation product from hydrolysis nih.gov. |

| Benazepril related compound A | A known impurity monitored during quality control merckmillipore.com. |

| Benazepril related compound B | A known impurity monitored during quality control merckmillipore.com. |

| Benazepril EP Impurity C | (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benazepine]-1-acetic acid allmpus.com. |

| Benazepril EP Impurity F | A known impurity listed in the European Pharmacopoeia allmpus.com. |

| Benazepril USP Related Compound G | Also known as Benazepril Hydrochloride EP Impurity G synzeal.com. |

The development of a stability-indicating method involves subjecting the drug to stress conditions and then developing a chromatographic method that can separate the resulting degradation products from the intact drug. The specificity of the method is demonstrated by its ability to provide a clean separation of all components scirp.org.

Quality Control and Validation Standards for Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the data generated, particularly for pharmacokinetic and bioequivalence studies nih.govresearchgate.net. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) scirp.orgresearchgate.net.

Key validation parameters for bioanalytical assays of benazepril include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components .

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the analytical response over a defined range scirp.orgnih.gov. For benazepril and benazeprilat, linear ranges of 2.50 to 1000 ng/mL and 6.67 to 666.67 ng/mL in human plasma have been established nih.govnih.gov.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results . For benazepril assays, intra- and inter-day accuracy and precision are evaluated at multiple concentration levels nih.govresearchgate.net.

Recovery: The extraction efficiency of the analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration researchgate.net.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including short-term, long-term, and freeze-thaw stability researchgate.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively tandfonline.com.

Robustness is also assessed by deliberately varying method parameters to examine the impact on the results longdom.org. The use of an internal standard, a compound with similar physicochemical properties to the analyte, is crucial to correct for variations in sample preparation and analysis .

Structure Activity Relationship Sar and Computational Chemistry of Benazepril Ethyl Ester and Analogs

Elucidation of Essential Structural Features for ACE Inhibitory Activity

The potency of benazeprilat (B1667979) as an ACE inhibitor is derived from specific structural motifs that allow it to interact effectively with the active site of the angiotensin-converting enzyme. The general SAR for dicarboxylate-containing ACE inhibitors like benazeprilat highlights several critical features:

N-Ring Carboxylic Acid : A crucial feature is the presence of a carboxylic acid on the heterocyclic N-ring. This group is designed to mimic the C-terminal carboxylate of natural ACE substrates, such as angiotensin I, forming a key ionic interaction within the enzyme's active site. scholarsresearchlibrary.com

Zinc-Binding Group : ACE is a zinc-dependent metalloproteinase, and a critical interaction for inhibition is the chelation of the Zn²⁺ ion in the catalytic site. nih.gov In benazeprilat, this function is performed by a second carboxylate group, which is unmasked upon the hydrolysis of the ethyl ester of the parent compound, benazepril (B1667978). drugbank.comscholarsresearchlibrary.com

Hydrophobic Heterocyclic Ring : The potency and pharmacokinetic properties of ACE inhibitors are often enhanced by the presence of large, hydrophobic heterocyclic ring systems. scholarsresearchlibrary.com Benazepril features a seven-membered benzazepine ring, a bulky bicyclic group that occupies the P2' position in the enzyme's active site and may contribute to its binding affinity and selectivity. nih.gov

Side Chain Mimicry : The structure incorporates a side chain that mimics the phenylalanine residue of natural substrates, further enhancing the binding affinity by interacting with hydrophobic pockets within the enzyme. scholarsresearchlibrary.com

Benazepril is classified as a non-sulfhydryl ACE inhibitor, distinguishing it from the first-generation inhibitor, captopril (B1668294). drugs.com Its design as a dicarboxylate-containing agent is shared with other prominent inhibitors like enalapril (B1671234) and lisinopril (B193118). scholarsresearchlibrary.com

Molecular Docking Studies of Benazeprilat-ACE Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. For benazeprilat, docking studies reveal how it effectively occupies the active site of the ACE enzyme.

The ACE active site is characterized by three primary pockets: S1, S'1, and S'2. mdpi.com The binding of benazeprilat involves interactions with key amino acid residues within these pockets and with the catalytic zinc ion. nih.govmdpi.com

Zinc Coordination : The carboxylate group unmasked from the prodrug forms a strong coordinating bond with the Zn²⁺ ion, a hallmark interaction for non-sulfhydryl ACE inhibitors. This interaction is critical for anchoring the inhibitor in the active site. nih.govnih.gov

Hydrogen Bonding and Ionic Interactions : The terminal carboxylate group on the benzazepine ring forms strong hydrogen bonds and ionic interactions with positively charged residues in the active site, mimicking the binding of the C-terminus of natural peptide substrates. nih.gov

Hydrophobic Interactions : The phenyl group of the side chain and the fused benzene (B151609) ring of the benzazepine moiety engage in hydrophobic and van der Waals interactions with nonpolar residues in the S1 and S'2 pockets of the enzyme, such as ALA354, GLU384, and TYR523. mdpi.comnih.gov

These interactions, driven by a combination of forces, result in a stable enzyme-inhibitor complex, effectively blocking the catalytic activity of ACE. nih.gov The binding energy of such interactions can be calculated to quantify the affinity of the inhibitor for the enzyme.

| Benazeprilat Moiety | ACE Active Site Component | Type of Interaction | Reference Residues |

|---|---|---|---|

| Zinc-Binding Carboxylate | Zn²⁺ Ion | Coordination/Ionic Bond | HIS353, HIS513 |

| N-Ring Carboxylate | S1 Pocket Residues | Hydrogen Bond / Ionic Interaction | TYR523, LYS511 |

| Phenylpropyl Side Chain | S1 Pocket | Hydrophobic Interaction | ALA354, GLU384 |

| Benzazepine Ring System | S'2 Pocket | Hydrophobic / van der Waals | GLN281 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This technique is instrumental in drug design for optimizing lead compounds by predicting the activity of novel analogs before their synthesis. researchgate.netjcdronline.org

In the context of benazepril and its analogs, QSAR models can be developed to predict ACE inhibitory potency (often expressed as pIC₅₀) based on various molecular descriptors. These descriptors quantify physicochemical properties such as:

Electronic properties (e.g., partial charges, dipole moment)

Steric properties (e.g., molecular volume, surface area)

Hydrophobicity (e.g., logP)

Topological indices that describe molecular connectivity

A typical QSAR study involves creating a model from a "training set" of molecules with known activities and then validating it with a "test set". biointerfaceresearch.comnih.gov For ACE inhibitors, QSAR studies can reveal that increasing the hydrophobicity of the N-ring substituent to a certain point may enhance potency, while excessive bulk could be detrimental. scholarsresearchlibrary.com The contour maps generated from 3D-QSAR models can visualize regions where modifications to the molecular structure are likely to increase or decrease activity, guiding the rational design of more potent analogs. nih.govmdpi.com

| Analog Modification (Hypothetical) | Change in Descriptor | Predicted Impact on pIC₅₀ | Rationale |

|---|---|---|---|

| Replace Phenylpropyl with Cyclohexylpropyl | Decreased Aromaticity, Altered Sterics | Decrease | Loss of key π-stacking interactions in S1 pocket. |

| Add Methyl Group to Benzazepine Ring | Increased Hydrophobicity and Bulk | Variable | May improve hydrophobic interactions or cause steric clash. |

| Replace N-Ring Carboxylate with Tetrazole | Altered Acidity and H-bonding | Decrease | Suboptimal interaction with key cationic residues. |

| Shorten Propyl Side Chain to Ethyl | Decreased Length and Flexibility | Decrease | Inability to fully occupy the hydrophobic S1 pocket. |

Computational Approaches for Metabolic Pathway Prediction and Prodrug Design

Benazepril ethyl ester is a classic example of a prodrug, a chemically modified, inactive compound that is converted to an active drug in the body. nih.govguidetopharmacology.org This strategy was employed to improve the oral bioavailability of the active dicarboxylic acid form, benazeprilat. The primary metabolic step is the cleavage of the ethyl ester group, a reaction catalyzed primarily by hepatic esterases. nih.govnih.gov

Computational chemistry offers powerful tools for both predicting metabolic pathways and designing novel prodrugs. tandfonline.comresearchgate.net

Metabolic Pathway Prediction : Knowledge-based expert systems and machine learning algorithms can predict the metabolic fate of a molecule. nih.gov These programs use databases of known biotransformations to identify which parts of a molecule are most susceptible to enzymatic attack. nih.govnih.gov For this compound, these tools would correctly identify the ester linkage as a primary site of metabolism via hydrolysis.

Prodrug Design : Computational methods can be used to design the "promoiety"—the part of the prodrug that is cleaved off. alquds.edu By modeling the interaction of different ester analogs (e.g., methyl, propyl, or more complex esters) with esterase enzymes, chemists can fine-tune the rate of hydrolysis. The goal is to design a prodrug that is stable enough to be absorbed from the gastrointestinal tract but is rapidly converted to the active form in the liver or blood. nih.govtandfonline.com Docking and molecular dynamics simulations can help optimize the promoiety for efficient enzymatic recognition and cleavage.

Conformational Analysis and Stereoisomeric Impact on Biological Activity

The biological activity of a drug is intrinsically linked to its three-dimensional shape and stereochemistry. Benazepril has multiple chiral centers, and its therapeutic activity is specific to a single stereoisomer. The approved chemical form is (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid. drugs.com

Stereoisomeric Specificity : The precise spatial arrangement of the atoms in the (S,S)-isomer is what allows for a high-affinity fit into the chiral active site of the ACE enzyme. Other stereoisomers, due to their different 3D shapes, would not be able to establish the optimal set of interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) required for potent inhibition. nih.gov Synthetic routes to benazepril are therefore designed to be highly stereoselective to produce the desired isomer. nih.govresearchgate.net

Conformational Analysis : This computational technique is used to determine the stable three-dimensional arrangements (conformations) of a molecule. By using methods like molecular mechanics or quantum mechanics, researchers can identify the lowest-energy conformation of benazeprilat. This preferred conformation is the one that is most likely to bind to the enzyme. Understanding the molecule's conformational flexibility is crucial, as it must adopt a specific "bioactive conformation" to fit snugly into the ACE active site. An incorrect stereocenter would prevent the molecule from adopting this required conformation, drastically reducing or eliminating its biological activity.

Preclinical Research and Translational Studies on Benazepril Ethyl Ester

In Vitro Pharmacological Activity Assessments

The primary mechanism of action of benazepril (B1667978) ethyl ester is the inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, benazeprilat (B1667979). The inhibitory activity of benazeprilat has been quantified through various in vitro assays, which are crucial for determining its potency and selectivity.

Research has established the high affinity of benazeprilat for ACE. The estimated equilibrium constant of dissociation (Kd) of benazeprilat to ACE is in the range of 2.7 to 4.5 nM. The half-maximal inhibitory concentration (IC50), a measure of the concentration of the drug required to inhibit 50% of the enzyme's activity, has been determined to be approximately 0.27 nM, indicating potent inhibition of the enzyme.

Comparative studies have also been performed to understand the dynamics of ACE inhibition. When compared with another ACE inhibitor, enalapril (B1671234), benazepril demonstrated a more rapid onset of ACE activity suppression in plasma. Following a 20 mg dose, benazepril suppressed ACE activity to 3.3% of the baseline value within one hour, while enalapril reduced it to 29.8% in the same timeframe. Peak suppression was observed at four hours for enalapril (1.9% of control), whereas benazepril maintained strong inhibition (5.2% of baseline) at the same time point and sustained it for a longer duration. semanticscholar.org

| Parameter | Value | Description |

|---|---|---|

| IC50 | ~0.27 nM | Concentration for 50% inhibition of ACE activity. |

| Kd | 2.7 - 4.5 nM | Equilibrium dissociation constant for binding to ACE. |

Animal Model Studies for Cardiovascular Efficacy

The therapeutic potential of benazepril ethyl ester for cardiovascular diseases has been extensively evaluated in various preclinical animal models. These studies have provided key evidence of its efficacy in hypertension and heart failure.

In spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension, administration of benazepril hydrochloride demonstrated significant cardiovascular benefits. Treatment of SHRs from 4 to 16 weeks of age with doses of 3 and 10 mg/kg/day not only suppressed the development of high blood pressure but also dose-dependently reduced the wet weights of the whole heart and the left ventricle. researchgate.net Microscopic examination of the left ventricle confirmed a significant reduction in myocardial hypertrophy. researchgate.net These findings suggest that benazepril can prevent the pathological cardiac remodeling associated with chronic hypertension. researchgate.net

The cardioprotective effects of benazepril have also been assessed in a rat model of myocardial ischemia-reperfusion (IR) injury. Pretreatment with benazepril (30 mg/kg/day) for 14 days prior to inducing IR injury resulted in significant improvements in cardiac function compared to untreated controls. nih.gov Specifically, benazepril improved mean arterial pressure, reduced left ventricular end-diastolic pressure, and enhanced both inotropic (+LVdP/dt) and lusitropic (-LVdP/dt) functions of the heart. nih.gov Furthermore, treatment was associated with anti-apoptotic effects, evidenced by the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax. nih.gov

| Animal Model | Key Findings | Reference Doses |

|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Suppressed blood pressure development; Reduced heart and left ventricle weight; Reduced myocardial hypertrophy. researchgate.net | 3 and 10 mg/kg/day p.o. researchgate.net |

| Ischemia-Reperfusion (IR) Injury in Rats | Improved mean arterial pressure; Reduced left ventricular end-diastolic pressure; Improved inotropic and lusitropic function; Exhibited anti-apoptotic effects. nih.gov | 30 mg/kg/day p.o. nih.gov |

Renal Protective Effects in Preclinical Disease Models

Preclinical studies have highlighted the significant renal protective effects of this compound, which extend beyond its blood pressure-lowering activity. These effects have been demonstrated in various animal models of kidney disease.

Proteinuria Reduction in Nephropathy Models

In a rat model of diabetic nephropathy (DN) induced by streptozotocin, treatment with benazepril hydrochloride led to marked improvements in renal health. The treatment significantly decreased proteinuria, a hallmark of kidney damage. nih.govnih.gov Alongside the reduction in proteinuria, benazepril also lowered levels of urea, creatinine (B1669602), triglycerides, and total cholesterol, while increasing albumin levels. nih.govnih.gov Histological examination revealed that benazepril treatment improved the morphology of glomeruli and reduced kidney volume in the DN rats. nih.gov

In a canine model of chronic renal failure created by 7/8 renal ablation, the development of hypertension was associated with activation of the renin-angiotensin-aldosterone system (RAAS). Administration of benazepril hydrochloride (2 mg/kg, once daily) to these dogs significantly decreased blood pressure, angiotensin II, and aldosterone (B195564) levels. nih.gov

Impact on Renal Hemodynamics

The influence of benazepril on renal hemodynamics has been investigated to understand its mechanisms of renal protection. In healthy human volunteers, a model used to understand fundamental physiological effects, single oral doses of benazepril (10 mg) were shown to cause significant increases in mean renal plasma flow, in the range of 15-20%, compared to placebo. researchgate.net This effect was observed regardless of dietary salt intake. researchgate.net Notably, the glomerular filtration rate remained unaltered during the same period. researchgate.net This suggests a reduction in renal vascular resistance, which can help to lower intraglomerular pressure, a key factor in the progression of renal disease.

| Animal Model | Effect | Key Findings |

|---|---|---|

| Diabetic Nephropathy (Rat) | Proteinuria Reduction | Significantly decreased 24-h urine protein. nih.govnih.gov |

| Biochemical Markers | Decreased urea, creatinine, and total cholesterol; Improved glomerular morphology. nih.govnih.gov | |

| Chronic Renal Failure (Dog) | Hemodynamic/Hormonal | Significantly decreased blood pressure, angiotensin II, and aldosterone. nih.gov |

| Healthy Volunteers (Translational Model) | Renal Hemodynamics | Increased renal plasma flow by 15-20% with no change in glomerular filtration rate. researchgate.net |

Toxicological Evaluations and Safety Pharmacology Research